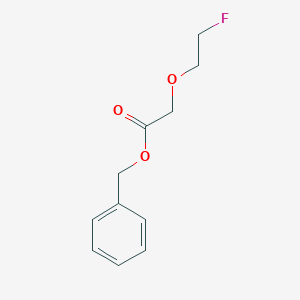

Benzyl 2-(2-fluoroethoxy)acetate

Description

Benzyl 2-(2-fluoroethoxy)acetate is an ester derivative of acetic acid featuring a benzyl group and a 2-fluoroethoxy substituent. The benzyl ester moiety is common in organic synthesis, serving as a protecting group or intermediate in pharmaceuticals and agrochemicals. The 2-fluoroethoxy group introduces fluorine, which enhances metabolic stability and lipophilicity compared to non-fluorinated analogs .

Properties

Molecular Formula |

C11H13FO3 |

|---|---|

Molecular Weight |

212.22 g/mol |

IUPAC Name |

benzyl 2-(2-fluoroethoxy)acetate |

InChI |

InChI=1S/C11H13FO3/c12-6-7-14-9-11(13)15-8-10-4-2-1-3-5-10/h1-5H,6-9H2 |

InChI Key |

LSQVBXPRQPEOOC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)COCCF |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-(2-fluoroethoxy)acetate typically involves the esterification of benzyl alcohol with 2-(2-fluoroethoxy)acetic acid. This reaction can be catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is generally carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification reaction while minimizing side reactions and by-products.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or aldehydes.

Reduction: Reduction of this compound can yield alcohols or other reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the fluoroethoxy group, leading to the formation of various substituted products.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.

Major Products:

Oxidation: Benzyl 2-(2-fluoroethoxy)acetic acid or benzyl 2-(2-fluoroethoxy)acetaldehyde.

Reduction: Benzyl 2-(2-fluoroethoxy)ethanol.

Substitution: Various substituted benzyl 2-(2-fluoroethoxy)acetates depending on the nucleophile used.

Scientific Research Applications

Benzyl 2-(2-fluoroethoxy)acetate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be utilized in the study of enzyme-catalyzed esterification and hydrolysis reactions.

Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of various functional materials.

Mechanism of Action

The mechanism of action of Benzyl 2-(2-fluoroethoxy)acetate involves its hydrolysis to release benzyl alcohol and 2-(2-fluoroethoxy)acetic acid. These hydrolysis products can then participate in various biochemical pathways. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzyl Acetate (CAS 140-11-4)

- Structural Differences : Benzyl acetate lacks the 2-fluoroethoxy substituent, making it simpler in structure.

- Physicochemical Properties :

- Toxicity : Low acute toxicity (oral LD₅₀ >2000 mg/kg in rats). Fluorinated analogs may exhibit altered pharmacokinetics due to fluorine’s electronegativity .

Benzyl 2-(Diethoxyphosphoryl)Acetate (CAS 7396-44-3)

- Functional Group Comparison : Replaces the 2-fluoroethoxy group with a diethoxyphosphoryl moiety.

- Molecular Weight : 286.26 g/mol (higher than Benzyl 2-(2-fluoroethoxy)acetate, estimated ~212–220 g/mol).

Ethyl 2-(5-Fluoro-2-Hydroxyphenyl)-2-Oxoacetate (CAS 663619-15-6)

- Fluorine Positioning : Contains a fluorine atom on the aromatic ring, whereas this compound has fluorine in the ethoxy chain.

- Reactivity : The α-keto group in this compound increases electrophilicity, whereas the fluorinated ethoxy group in the target compound may enhance steric hindrance and oxidative stability .

Benzyl 3-Hydroxyphenylacetate (CAS Unspecified)

- Substituent Effects : The hydroxyl group on the phenyl ring increases polarity and hydrogen-bonding capacity compared to the 2-fluoroethoxy group. This impacts solubility (e.g., in aqueous vs. organic phases) and metabolic pathways (e.g., glucuronidation) .

Tabulated Comparative Analysis

*Estimated based on structural analogs.

Key Research Findings and Implications

Fluorine’s Role: The 2-fluoroethoxy group likely increases the compound’s resistance to enzymatic degradation compared to non-fluorinated ethers, as seen in fluorinated pharmaceuticals .

Synthetic Utility : Benzyl esters with electron-withdrawing groups (e.g., fluorine) are valuable in peptide synthesis and prodrug design due to their controlled hydrolysis rates .

Toxicological Considerations : While benzyl acetate exhibits low toxicity, fluorinated derivatives require specific ecotoxicological assessments. For example, fluorine’s persistence in the environment may raise regulatory concerns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.